trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate;hydrate
Overview
Description
Entresto is a fixed-dose combination medication used primarily for the treatment of heart failure. It consists of two active ingredients: sacubitril, a neprilysin inhibitor, and valsartan, an angiotensin II receptor blocker. This combination is designed to enhance the heart’s ability to pump blood and reduce the risk of cardiovascular death and hospitalization in patients with chronic heart failure .
Synthetic Routes and Reaction Conditions:
Sacubitril: The synthesis of sacubitril involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the core structure through cyclization reactions and subsequent functional group modifications to achieve the desired pharmacological properties.
Valsartan: The synthesis of valsartan involves the condensation of the appropriate amine with a tetrazole derivative, followed by cyclization and further functional group modifications.
Industrial Production Methods:
- The industrial production of Entresto involves the large-scale synthesis of sacubitril and valsartan, followed by their combination in specific ratios to form the final product. The process includes rigorous quality control measures to ensure the purity and efficacy of the medication .
Types of Reactions:
Oxidation: Sacubitril and valsartan can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecules.
Substitution: Both compounds can undergo substitution reactions, where specific atoms or groups are replaced by others to achieve desired chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Mechanism of Action
Target of Action
LCZ696, also known as sacubitril/valsartan, is a first-in-class angiotensin receptor neprilysin inhibitor (ARNi) that targets two key systems . The primary targets of LCZ696 are the angiotensin II AT1 receptor and the enzyme responsible for the breakdown of the natriuretic peptides, neprilysin . These targets play crucial roles in the regulation of blood pressure and fluid balance .
Mode of Action
LCZ696 has a unique mode of action that involves simultaneous enhancement of the protective neurohormonal systems of the heart (natriuretic peptide system, NP system) and suppression of the harmful system (renin-angiotensin-aldosterone system, RAAS) . The valsartan component of LCZ696 blocks the angiotensin II AT1 receptors, thereby inhibiting the detrimental effects of RAAS activation . On the other hand, the sacubitril component inhibits neprilysin, an enzyme that breaks down beneficial natriuretic peptides, leading to their increased levels .
Biochemical Pathways
The dual action of LCZ696 on both the NP system and the RAAS leads to a series of downstream effects. By inhibiting the RAAS, LCZ696 reduces vasoconstriction, sodium retention, and maladaptive remodeling . By enhancing the NP system, it promotes vasodilation, natriuresis (excretion of sodium in urine), and diuresis (increased production of urine), and inhibits the secretion of aldosterone .
Pharmacokinetics
After oral administration, the prodrug sacubitril is rapidly metabolized to the active neprilysin inhibitor LBQ657 . Peak plasma concentrations are reached rapidly for valsartan (1.6-4.9 hours), AHU377 (0.5-1.1 hours), and LBQ657 (1.8-3.5 hours) . The pharmacokinetics of LCZ696 supports twice-daily dosing .
Result of Action
Clinical studies have shown that LCZ696 is effective in reducing the risk of cardiovascular death and hospitalization for heart failure in patients with chronic heart failure and reduced ejection fraction . It has been shown to be superior to the ACE-inhibitor enalapril in reducing the risk of cardiovascular death or heart failure hospitalization by 20% .
Action Environment
The action of LCZ696 can be influenced by various environmental factors. For instance, it is usually administered in conjunction with other heart failure therapies, in place of an ACE inhibitor or other angiotensin receptor blocker . The effectiveness of LCZ696 can also be affected by the patient’s health status, including the presence of other diseases and the use of other medications .
Biochemical Analysis
Biochemical Properties
LCZ696 acts by inhibiting both the angiotensin receptor and the enzyme responsible for the breakdown of natriuretic peptides (neprilysin) . After ingestion, LCZ696 delivers systemic exposure to sacubitril (AHU377), a neprilysin inhibitor pro-drug, and valsartan, an angiotensin receptor blocker (ARB). Sacubitril gets rapidly metabolized by non-specific esterases to the active neprilysin inhibitor LBQ657 .
Cellular Effects
LCZ696 has been shown to exert beneficial effects on hypertensive or heart failure patients . It reduces the risk of cardiovascular death and heart failure hospitalization . In addition, LCZ696 ameliorates cardiac hypertrophy and inflammation, coronary arterial remodeling, and vascular endothelial dysfunction .
Molecular Mechanism
LCZ696 has a unique mode of action that targets both the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptides system (NPS) . It enhances the protective neurohormonal systems of the heart (NP system) while simultaneously suppressing the effects of the overactive RAAS .
Temporal Effects in Laboratory Settings
In an 8-week, multicenter, open-label study, LCZ696 was evaluated for the first time in patients with severe hypertension . The LCZ696-based regimen was generally well-tolerated and could present a treatment option for severe hypertension in patients, especially in reducing systolic blood pressure and pulse pressure .
Dosage Effects in Animal Models
In animal models, LCZ696 has shown to exert more beneficial effects than conventional renin-angiotensin system blockers . It ameliorates high-salt-induced hypertension and cardiovascular injury more than valsartan alone .
Metabolic Pathways
LCZ696 is involved in the regulation of the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptides system (NPS) . It enhances the protective neurohormonal systems of the heart (NP system) while simultaneously suppressing the effects of the overactive RAAS .
Transport and Distribution
After oral administration, LCZ696 delivers systemic exposure to sacubitril (AHU377), a neprilysin inhibitor pro-drug, and valsartan, an angiotensin receptor blocker (ARB) . Sacubitril gets rapidly metabolized by non-specific esterases to the active neprilysin inhibitor LBQ657 .
Subcellular Localization
Given its role in inhibiting the angiotensin receptor and the enzyme responsible for the breakdown of natriuretic peptides (neprilysin), it can be inferred that it interacts with these targets at their respective locations within the cell .
Scientific Research Applications
Entresto has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology:
Chemistry: Research on the synthesis and modification of sacubitril and valsartan to develop new derivatives with enhanced properties.
Biology: Studies on the biological effects of Entresto on cellular and molecular pathways involved in heart failure.
Medicine: Clinical trials and studies to evaluate the efficacy and safety of Entresto in treating heart failure and other cardiovascular conditions.
Industry: Development of new formulations and delivery methods to improve the bioavailability and patient compliance of Entresto .
Comparison with Similar Compounds
Enalapril: An angiotensin-converting enzyme inhibitor used for treating hypertension and heart failure.
Valsartan: An angiotensin II receptor blocker used alone or in combination with other medications for treating hypertension and heart failure.
Carvedilol: A non-selective beta-blocker used for treating heart failure and hypertension.
Uniqueness of Entresto:
- Entresto is unique due to its combination of sacubitril and valsartan, which target two complementary pathways involved in heart failure. This dual mechanism of action provides a more comprehensive approach to managing heart failure compared to other medications that target only one pathway .
Properties
IUPAC Name |
hexasodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate;pentahydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H29N5O3.2C24H29NO5.6Na.5H2O/c2*1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;;;;;;;;;;;/h2*6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);;;;;;;5*1H2/q;;;;6*+1;;;;;/p-6/t2*22-;2*17-,21+;;;;;;;;;;;/m0011.........../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASXKEGREHRXDL-CAWNUZPDSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H120N12Na6O21 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1916.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936623-90-4 | |
Record name | Sacubitril mixture with valsartan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936623904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trisodium (3-(1-biphenyl-4-ylmethyl-3-ethoxycarbonyl-1-butylcarbamoyl)propionate-3'-methyl-2'-(pentanoyl(2'-(tetrazol-5-ylate)biphenyl-4'-ylmethyl)amino)butyrate) hemipentahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SACUBITRIL VALSARTAN SODIUM HYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB8FT61183 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.